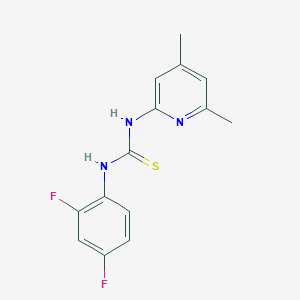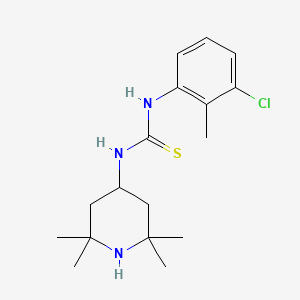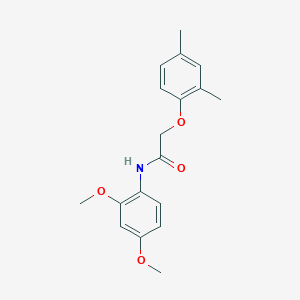![molecular formula C13H10N2O3 B5748925 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as MIID, is a chemical compound with potential applications in scientific research. MIID has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is believed to exert its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.
Biochemical and Physiological Effects:
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases and cancer. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its specificity for CK2 and its ability to penetrate the blood-brain barrier. However, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has some limitations, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, including the development of more potent analogs, the investigation of its effects on other signaling pathways, and the evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione for these applications.
In conclusion, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. Future research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione could lead to the development of new treatments for neurodegenerative diseases and cancer.
Méthodes De Synthèse
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-diaminopropane. The product is then treated with acetic anhydride to yield 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has potential applications in scientific research, particularly in the study of neuronal signaling pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-9(18-14-8)7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFGEMGNIUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)

![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)